molecular formula C13H21N3O B1386252 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol CAS No. 60261-55-4

2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol

Cat. No.: B1386252
CAS No.: 60261-55-4
M. Wt: 235.33 g/mol
InChI Key: RQRNOAANMBUDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also seems to have a benzyl group attached to the piperazine ring and an ethanol group attached to the same ring .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable research .

Scientific Research Applications

ABPE has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of the biochemical and physiological effects of drugs on the central nervous system, as well as in studies of the mechanisms of action of certain drugs. It has also been explored as a potential therapeutic agent in the treatment of certain medical conditions, such as depression and anxiety.

Mechanism of Action

The mechanism of action of ABPE is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. It is also thought to interact with certain receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects
ABPE has been shown to have a variety of biochemical and physiological effects. It has been shown to have a sedative effect, as well as an anxiolytic effect. It has also been shown to reduce pain sensitivity and to increase the activity of certain enzymes, such as adenosine deaminase.

Advantages and Limitations for Lab Experiments

ABPE has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively safe to use and has a low toxicity. However, it is important to note that ABPE has a relatively short half-life and is rapidly metabolized, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for the use of ABPE in scientific research. It could be used to study the effects of drugs on the central nervous system and to explore the mechanisms of action of certain drugs. It could also be explored as a potential therapeutic agent in the treatment of certain medical conditions, such as depression and anxiety. Additionally, it could be used to study the biochemical and physiological effects of certain drugs. Finally, it could be used to study the effects of certain drugs on the activity of certain enzymes, such as adenosine deaminase.

Properties

IUPAC Name

2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNOAANMBUDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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